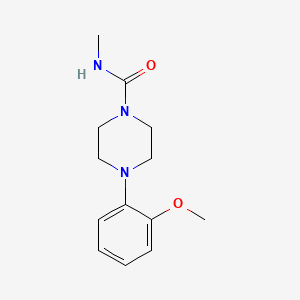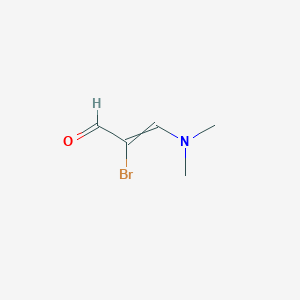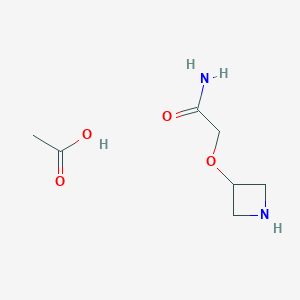
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is an organic compound that belongs to the class of esters. It is a derivative of octanedioic acid, where the carboxylic acid groups are esterified with ethanol, and one of the carbon atoms in the chain is oxidized to a ketone. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE can be synthesized through the esterification of octanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The reaction can be represented as follows:
Octanedioic acid+2EthanolH2SO42-Oxo-octanedioic acid diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction forward. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
化学反应分析
Types of Reactions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to octanedioic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Octanedioic acid and ethanol.
Reduction: 2-Hydroxy-octanedioic acid diethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: As a building block in the synthesis of active pharmaceutical ingredients.
Biochemistry: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: As a precursor in the production of polymers and other advanced materials.
作用机制
The mechanism of action of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE involves its participation in various chemical reactions due to its ester and ketone functional groups. The ester groups can undergo hydrolysis, while the ketone group can participate in reduction and nucleophilic addition reactions. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups and drive the reactions to completion.
相似化合物的比较
Similar Compounds
Octanedioic acid diethyl ester: Similar structure but lacks the ketone group.
2-Oxo-butanedioic acid diethyl ester: Shorter carbon chain but similar functional groups.
2-Oxo-hexanedioic acid diethyl ester: Intermediate chain length with similar functional groups.
Uniqueness
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is unique due to its specific combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. Its longer carbon chain compared to similar compounds also provides different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
diethyl 2-oxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUAJLHNEFTMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine](/img/structure/B7907620.png)







![Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)](/img/structure/B7907660.png)
![N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B7907674.png)
![(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one](/img/structure/B7907678.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7907708.png)
